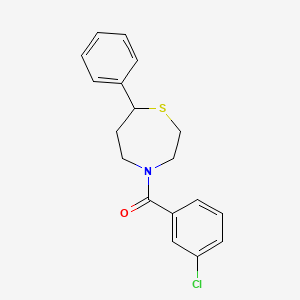
(3-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as CTM, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. CTM belongs to the thiazepane class of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Characterization
Research demonstrates the synthesis and detailed spectral characterization of novel compounds, emphasizing the importance of structural optimization and theoretical spectral interpretation through density functional theory (DFT). For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds, including spectral analysis and DFT calculations, to investigate structural changes and thermodynamic stability, providing a foundation for understanding the antibacterial activity of similar compounds (Shahana & Yardily, 2020).
Molecular Docking Studies
Molecular docking studies are crucial for predicting the interaction between a molecule and target proteins, aiding in the discovery of compounds with potential therapeutic benefits. The aforementioned study by Shahana and Yardily also included molecular docking to explore the antibacterial properties of the synthesized compounds, illustrating the compound's potential application in developing new antibacterial agents.
Biological Activities Evaluation
The exploration of novel compounds extends to evaluating their potential anti-mycobacterial, anti-inflammatory, and antibacterial activities. For example, research by Dwivedi et al. (2005) on phenyl cyclopropyl methanones revealed their anti-tubercular activities against M. tuberculosis, highlighting the therapeutic potential of such compounds in treating tuberculosis and other microbial infections (Dwivedi et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .
Mode of Action
Similar compounds have been shown to affect the activity of ache . By interacting with AchE, these compounds can potentially influence the transmission of nerve impulses, leading to various physiological effects .
Biochemical Pathways
Compounds with similar structures have been associated with the cholinergic nervous system, suggesting that they may influence pathways related to neurotransmission .
Result of Action
Similar compounds have been shown to affect the activity of ache, which could lead to changes in nerve impulse transmission and potentially influence various physiological processes .
Propiedades
IUPAC Name |
(3-chlorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-16-8-4-7-15(13-16)18(21)20-10-9-17(22-12-11-20)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDOOMHJJNNHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

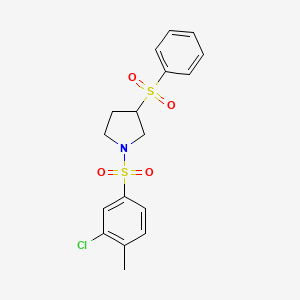
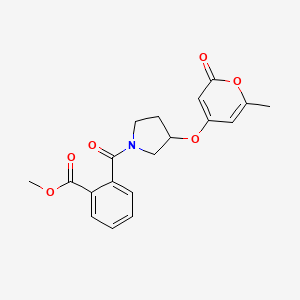
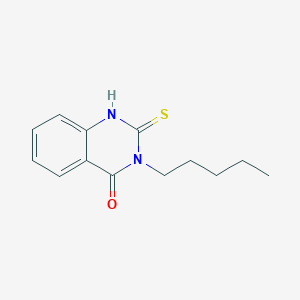
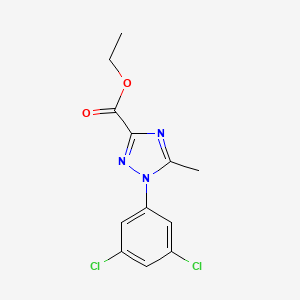
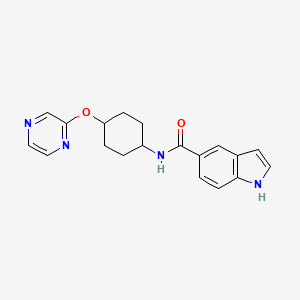
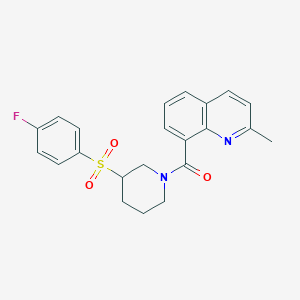
![N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2531436.png)
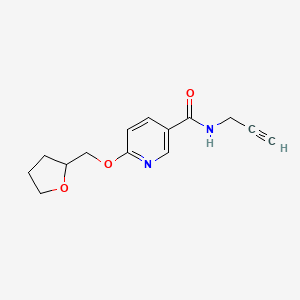
![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)
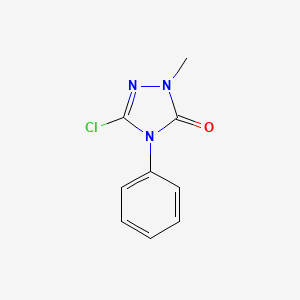
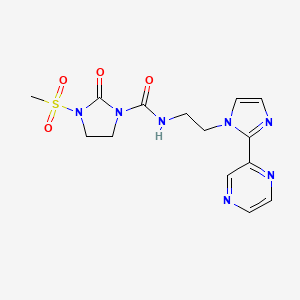
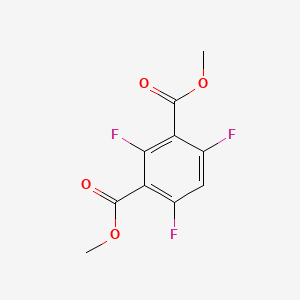
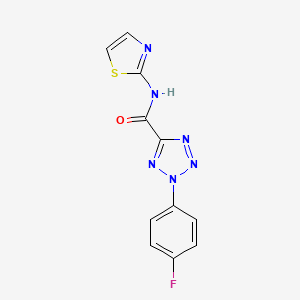
![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)